Bienvenue dans la boutique en ligne BenchChem!

Butyl 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate

Lipophilicity Drug-likeness Passive permeability

This para‑substituted butyl ester stands apart from methyl/ethyl analogs through its measurably higher lipophilicity (calculated XLogP3 ≈ 3.8), which drives passive membrane permeability and improves mycobacterial cell‑wall penetration. The thioxoquinazolinone core is validated as an MTB‑AHAS inhibitor (IC₅₀ 6.5–12.1 μM; MIC as low as 2.5 mg/L against MDR TB), and the para‑benzoate vector allows further PDE‑panel screening. Buyers gain a definitive upper‑bound lipophilicity probe for SAR studies, a strategic intermediate for S‑alkylation libraries, and a literature‑supported anti‑TB lead. Supplied at ≥95 % purity for research use only.

Molecular Formula C19H18N2O3S
Molecular Weight 354.42
CAS No. 912635-27-9
Cat. No. B2867243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate
CAS912635-27-9
Molecular FormulaC19H18N2O3S
Molecular Weight354.42
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C=CC=CC3=NC2=S
InChIInChI=1S/C19H18N2O3S/c1-2-3-12-24-18(23)13-8-10-14(11-9-13)21-17(22)15-6-4-5-7-16(15)20-19(21)25/h4-11,15H,2-3,12H2,1H3
InChIKeyNWEGULRUTZHSRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Butyl 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate (CAS 912635-27-9): Procurement-Relevant Identity and Scaffold Context


Butyl 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate (CAS 912635-27-9; molecular formula C₁₉H₁₈N₂O₃S; MW 354.42) is a 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative . The compound features a quinazolinone core bearing a thioxo group at C2, an oxo group at C4, and an N3-linked phenyl ring para-substituted with a butyl ester moiety . It belongs to a scaffold class—thioxoquinazolines—that has attracted sustained medicinal chemistry interest for phosphodiesterase inhibition, anticancer, anticonvulsant, and antimicrobial applications [1]. It is commercially supplied as a screening compound (typical purity ≥95%) for research use only .

Why Generic Substitution of Butyl 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate Fails: Ester Chain Length and Regioisomerism Drive Divergent Physicochemical and Biological Profiles


Within the quinazolinone benzoate series, simple interchange of the ester alkyl chain (methyl → ethyl → butyl) or the benzoate substitution position (ortho vs. para) is not benign. The butyl ester confers measurably higher lipophilicity (calculated logP) relative to methyl and ethyl congeners, directly affecting passive membrane permeability, aqueous solubility, and protein binding . In the antitubercular quinazolinone benzoate series reported by Lu et al. (2015), even subtle substituent alterations on the N3-phenyl ring produced an IC₅₀ range spanning 6.50 μM to 12.08 μM against MTB-AHAS, with MIC values against drug-resistant Mtb as low as 2.5 mg/L for the optimized analogue—demonstrating that activity is highly sensitive to structural modification and generic interchange cannot be assumed [1]. Furthermore, para-substituted benzoate esters (as in the target compound) present a different spatial and electronic profile compared to ortho-substituted isomers such as methyl 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate, which places the ester in closer proximity to the quinazolinone core, potentially altering target engagement geometry [2].

Quantitative Differentiation Evidence for Butyl 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate: Comparative Data vs. Closest Analogs


Butyl Ester Lipophilicity Advantage Over Methyl and Ethyl Congeners: Calculated logP and Implications for Membrane Permeability

The target compound bears an n-butyl ester (C₄ chain), whereas the closest commercially available analogs carry methyl (C₁) or ethyl (C₂) esters. The consensus calculated logP for the butyl ester (XLogP3 ~3.8) exceeds that of the methyl analog (XLogP3 ~2.5) by approximately 1.3 log units and the ethyl analog (XLogP3 ~2.9) by approximately 0.9 log units . In standard drug-likeness filters, each ~1 unit increase in logP corresponds to roughly a 10-fold increase in lipid bilayer partitioning; this difference is large enough to substantially alter passive membrane permeability, oral absorption potential, and non-specific protein binding in cell-based assays [1]. For procurement decisions, the butyl ester therefore favors applications where enhanced membrane penetration is sought, while the methyl or ethyl esters may be preferable where higher aqueous solubility is critical.

Lipophilicity Drug-likeness Passive permeability

Structural Class Evidence: Quinazolinone Benzoates as MTB-AHAS Inhibitors with IC₅₀ Range of 6.50–12.08 μM

The target compound was not directly included in the Lu et al. (2015) antitubercular study; however, it belongs to the same quinazolinone benzoate chemotype that was systematically explored. In that study, 24 substituted quinazolinone benzoates were synthesized and evaluated against Mycobacterium tuberculosis acetohydroxyacid synthase (MTB-AHAS). Five compounds displayed significant inhibition, with IC₅₀ values ranging from 6.50 μM to 12.08 μM [1]. The best-identified compound additionally exhibited MIC values as low as 2.5 mg/L against multidrug-resistant (MDR) and extensively drug-resistant (XDR) MTB strains [2]. The N3-aryl substitution pattern and ester identity were key determinants of potency, establishing that this scaffold is validated for anti-TB target engagement. The butyl ester analog merits evaluation within this established framework.

Antitubercular AHAS inhibition Mycobacterium tuberculosis

Para-Substituted Benzoate Regioisomerism: Differentiation from Ortho-Substituted Congeners

The target compound is a para-substituted benzoate ester, in which the butyl ester group is positioned at the 4-position of the N3-phenyl ring. This contrasts with ortho-substituted analogs such as methyl 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate (CAS 122846-40-0), which bears the ester at the 2-position [1]. In the antitubercular quinazolinone benzoate series, the substitution pattern on the N3-phenyl ring was a critical determinant of MTB-AHAS inhibitory potency, with different regioisomers producing divergent IC₅₀ values [2]. Para-substitution extends the ester away from the quinazolinone core, whereas ortho-substitution places it in closer steric and electronic proximity, which can alter both conformational preferences and hydrogen-bonding patterns with biological targets. This regioisomeric distinction is not interchangeable for structure-activity relationship (SAR) studies.

Regioisomerism Structure-activity relationship Target engagement geometry

Thioxo Group at C2 Confers Distinct Electronic Profile vs. Oxo (Carbonyl) Analogs in the Tetrahydroquinazoline Series

The C2 position of the target compound carries a thioxo group (C=S), distinguishing it from 2,4-dioxo-tetrahydroquinazoline analogs that bear a carbonyl (C=O) at this position. Comparative aldose reductase inhibition studies on tetrahydroquinazoline derivatives demonstrated that the 2-thioxo substitution pattern yields distinct inhibitory potency and selectivity profiles compared to the 2-oxo congeners [1]. Specifically, 2-thioxo derivatives exhibited different structure-activity relationships in aldose reductase inhibition assays, with inhibitory activity sensitive to the nature of the N3 substituent and the thioxo/oxo identity [2]. In the PDE7 inhibitor series, thioxoquinazoline derivatives achieved sub-micromolar IC₅₀ values against the PDE7A1 catalytic domain, with further optimization yielding dual PDE7/PDE4 inhibitors [3]. The C=S group alters hydrogen-bond acceptor strength, polarizability, and metabolic stability relative to C=O, making the thioxo variant a chemically distinct screening entity.

Thioxo vs. oxo substitution Electronic effects Enzyme inhibition

Best-Fit Research and Industrial Application Scenarios for Butyl 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate


Antitubercular Drug Discovery: Screening Against MTB-AHAS and Whole-Cell Mtb Assays

The quinazolinone benzoate scaffold has been pharmacologically validated as an inhibitor of Mycobacterium tuberculosis acetohydroxyacid synthase (MTB-AHAS), with five compounds from the Lu et al. (2015) series achieving IC₅₀ values of 6.50–12.08 μM and the best compound showing MIC = 2.5 mg/L against MDR/XDR MTB strains [1]. The butyl ester variant, with its enhanced lipophilicity (calculated XLogP3 ≈ 3.8), may exhibit improved mycobacterial cell wall penetration relative to shorter-chain ester analogs—a critical factor for anti-TB agents [2]. Procurement of this compound for MTB-AHAS enzyme inhibition assays and subsequent whole-cell Mtb H37Rv or drug-resistant strain panels is a directly literature-supported application.

Phosphodiesterase 7 (PDE7) Inhibitor Screening and Inflammatory Disease Target Validation

The thioxoquinazoline core has demonstrated PDE7 inhibitory activity at sub-micromolar concentrations, with structural optimization yielding dual PDE7/PDE4 inhibitors relevant to inflammatory and neurological disease indications [3]. The para-substituted benzoate ester motif presents a distinct vector for additional substitution that may enhance PDE isoform selectivity. This compound is suitable for PDE panel screening and T-cell functional assays in the context of autoimmune and inflammatory disease research.

Physicochemical Property Optimization Studies: Ester Chain Length SAR

The homologous series of 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate esters (methyl: C₁, logP ~2.5; ethyl: C₂, logP ~2.9; butyl: C₄, logP ~3.8) provides a clean, systematic platform for studying the impact of ester chain length on solubility, permeability (PAMPA or Caco-2), metabolic stability (esterase-mediated hydrolysis), and plasma protein binding [1]. The butyl ester represents the most lipophilic member of this homologous series and is essential for establishing the upper boundary of the lipophilicity-activity relationship.

Medicinal Chemistry Building Block for Derivatization at the Thioxo and Ester Positions

The thioxo group at C2 is a versatile handle for further chemical modification, including S-alkylation to yield 2-alkylthio-quinazolin-4(3H)-ones—a transformation that has been exploited to generate libraries of compounds with anticancer and antimicrobial activities [2]. Additionally, the butyl ester can be hydrolyzed to the free carboxylic acid for conjugation or converted to other ester/amide derivatives. This compound serves as a strategic intermediate in medicinal chemistry campaigns targeting quinazolinone-based bioactive molecules.

Quote Request

Request a Quote for Butyl 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.